molecular formula C10H14N2O4.H2O B193595 Carbidopa CAS No. 38821-49-7

Carbidopa

Cat. No. B193595
CAS RN: 38821-49-7
M. Wt: 244.24 g/mol
InChI Key: QTAOMKOIBXZKND-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbidopa is a medication used in the management and treatment of Parkinson’s disease (PD). It is in the decarboxylase inhibitor class of drugs . Carbidopa is indicated for combination use with levodopa (L-dopa) for the treatment of motor symptoms encountered in Parkinson’s disease (PD), post-encephalitic parkinsonism, and parkinsonism symptoms resulting from intoxication by carbon monoxide or manganese .


Synthesis Analysis

A stereoselective synthesis of L-carbidopa in seven steps and 50% overall yield from commercial compounds is described. The key step involves a highly enantioselective α-amination reaction of an acyclic β-ketoester with di-tert-butyl azodicarboxylate induced by europium and (R,R)-diphenyl-pybox .


Molecular Structure Analysis

Carbidopa, 1-α-methyldopahydrazine, acts by irreversibly binding pyridoxal 5′-phosphate (PLP), inhibiting l-aromatic amino acid decarboxylase (AADC), a PLP-dependent enzyme . AACD acts to metabolize 5-HTP to serotonin and L-dopa to dopamine .


Chemical Reactions Analysis

Carbidopa can give an aldimine (Schif base) by amine/aldehyde condensation reaction, but cannot lead to azine formation, lacking the hydrazine group .


Physical And Chemical Properties Analysis

Carbidopa is a dopa decarboxylase inhibitor used in combination with levodopa for the symptomatic treatment of idiopathic Parkinson disease and other conditions associated with parkinsonian symptoms . Carbidopa is a natural product found in Pisum sativum .

Scientific Research Applications

1. Immunomodulatory Potential

Carbidopa, known for managing Parkinson's disease, has shown promise in immunomodulation. It inhibits T cell activation and autoimmunity, suggesting potential therapeutic use in T cell mediated pathologies like experimental autoimmune encephalitis and collagen-induced arthritis (Zhu et al., 2017).

2. Impact on Cancer Cells

In the context of cancer, carbidopa's role is multifaceted. It alters tryptophan metabolism in breast cancer and melanoma cells, leading to the formation of indole-3-acetonitrile, a pro-proliferative metabolite. This could contribute to its failure in reducing breast cancers and melanoma incidence in Parkinson's disease patients taking carbidopa (Duarte et al., 2019). Additionally, carbidopa has been identified as an activator of the aryl hydrocarbon receptor, exhibiting an anticancer effect and suppressing pancreatic cancer (Ogura et al., 2017). It also suppresses prostate cancer via aryl hydrocarbon receptor-mediated ubiquitination and degradation of the androgen receptor (Chen et al., 2020).

3. Renal Function and Sodium Excretion

Carbidopa's effect extends to renal function. It impacts urinary sodium excretion, implying that dopamine might be an intrarenal natriuretic hormone. This was demonstrated through a significant fall in urinary dopamine and sodium excretion upon carbidopa administration (Ball & Lee, 1977).

4. Influence on Neuroendocrine Function

The drug has notable effects on neuroendocrine function. Carbidopa was shown to impact endogenous catecholamine, indoleamine, and endocrine function, with marked inhibition of tryptamine and significant increases in plasma prolactin, highlighting its complex physiological interactions (Garfinkel et al., 1977).

Safety And Hazards

Carbidopa is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes .

Future Directions

Carbidopa is indicated for combination use with levodopa (L-dopa) for the treatment of motor symptoms encountered in Parkinson disease (PD), post-encephalitic parkinsonism, and parkinsonism symptoms resulting from intoxication by carbon monoxide or manganese . More recently, there have been suggestions that carbidopa has potential anticancer properties through its role as a selective aryl hydrocarbon receptor modulator (SAhRM) . At this time, carbidopa has no FDA-approved uses in the treatment of cancer .

properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOMKOIBXZKND-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904589
Record name Carbidopa monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbidopa hydrate

CAS RN

38821-49-7, 28860-95-9
Record name Carbidopa monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38821-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbidopa [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbidopa monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbidopa
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-2-(3,4-Dihydroxybenzyl)-2-Hydrazinopropionsäure Monohydrat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carbidopa
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNX7R8C5VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbidopa
Reactant of Route 2
Carbidopa
Reactant of Route 3
Carbidopa
Reactant of Route 4
Carbidopa
Reactant of Route 5
Carbidopa
Reactant of Route 6
Carbidopa

Citations

For This Compound
49,100
Citations
K Wirdefeldt, P Odin, D Nyholm - CNS drugs, 2016 - Springer
Background Levodopa–carbidopa intestinal gel (LCIG) is available in several countries for the treatment of advanced levodopa-responsive Parkinson’s disease (PD) with severe motor …
Number of citations: 109 link.springer.com
T Müller - Expert opinion on drug metabolism & toxicology, 2020 - Taylor & Francis
… on motor symptoms after elevation of the carbidopa dosing [Citation17]. Nearly each available L-dopa formulation is applied with carbidopa or benserazide nowadays. An exception is …
Number of citations: 44 www.tandfonline.com
RA Hauser, A Hsu, S Kell, AJ Espay, K Sethi… - The Lancet …, 2013 - thelancet.com
Background IPX066 is an oral, extended-release, capsule formulation of carbidopa-levodopa. We aimed to assess this extended-release formulation versus immediate-release …
Number of citations: 211 www.thelancet.com
JG Nutt, WR Woodward, JL Anderson - Annals of neurology, 1985 - Wiley Online Library
… that carbidopa doubles the bioavailability of orally administered levodopa. Carbidopa did … plasma concentration of levodopa, suggesting that carbidopa does not modify the so-called …
Number of citations: 206 onlinelibrary.wiley.com
RA Hauser - Neurology, 2004 - AAN Enterprises
A levodopa/carbidopa/entacapone combination product (Stalevo) was recently approved to treat patients with idiopathic Parkinson’s disease (PD) who experience end-of-dose “wearing…
Number of citations: 101 n.neurology.org
HH Fernandez, DG Standaert, RA Hauser… - Movement …, 2015 - Wiley Online Library
Motor complications in Parkinson's disease (PD) are associated with long‐term oral levodopa treatment and linked to pulsatile dopaminergic stimulation. l‐dopa‐carbidopa intestinal gel …
LC Seeberger, RA Hauser - Expert review of neurotherapeutics, 2009 - Taylor & Francis
… A dopa decarboxylase inhibitor (DDCI), such as carbidopa or … levodopa, carbidopa, and the COMT inhibitor entacapone. It is available in fixed-dose combinations of levodopa/carbidopa/…
Number of citations: 54 www.tandfonline.com
RA Hauser, M Panisset, G Abbruzzese… - Movement …, 2009 - Wiley Online Library
We performed a 39‐week, randomized, double‐blind, multicenter study to compare the efficacy, safety, and tolerability of levodopa/carbidopa/entacapone (LCE, Stalevo) with levodopa/…
AE Lang, RL Rodriguez, JT Boyd… - Movement …, 2016 - Wiley Online Library
Background Continuous administration of levodopa‐carbidopa intestinal gel (carbidopa‐levodopa enteral suspension) through a percutaneous endoscopic gastrojejunostomy is a …
DR Robertson, ND Wood, H Everest… - British journal of …, 1989 - Wiley Online Library
1. The effect of age on the pharmacokinetics of levodopa administered alone and in the presence of carbidopa was investigated in young and elderly healthy volunteers. 2. The plasma …
Number of citations: 133 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.